N-(4-chlorophenyl)-11H-indeno[1,2-b]quinoline-10-carboxamide
Overview
Description
N-(4-chlorophenyl)-11H-indeno[1,2-b]quinoline-10-carboxamide is a complex organic compound that belongs to the class of indenoquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinoline core fused with an indene ring and a carboxamide group attached to a 4-chlorophenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-11H-indeno[1,2-b]quinoline-10-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, which can be synthesized through the Pfitzinger reaction, involving the condensation of isatin with an aromatic aldehyde in the presence of a base. The indene ring is then fused to the quinoline core through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-11H-indeno[1,2-b]quinoline-10-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-(4-chlorophenyl)-11H-indeno[1,2-b]quinoline-10-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Medicine: Explored for its antimicrobial and antiviral properties, making it a candidate for drug development.
Industry: Utilized in the development of dyes, pigments, and as a precursor for materials with electronic properties
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-11H-indeno[1,2-b]quinoline-10-carboxamide involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting the replication process and inhibiting the activity of topoisomerase enzymes, which are crucial for DNA unwinding and replication. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, known for their antimalarial activity.
Indenoquinoline derivatives: Compounds with similar structures but different substituents, exhibiting varied biological activities.
Uniqueness
N-(4-chlorophenyl)-11H-indeno[1,2-b]quinoline-10-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological properties. The presence of the 4-chlorophenyl group and the carboxamide functionality enhances its ability to interact with biological targets, making it a promising candidate for drug development .
Properties
IUPAC Name |
N-(4-chlorophenyl)-11H-indeno[1,2-b]quinoline-10-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN2O/c24-15-9-11-16(12-10-15)25-23(27)21-18-7-3-4-8-20(18)26-22-17-6-2-1-5-14(17)13-19(21)22/h1-12H,13H2,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGVIDBNAPKAKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=NC4=CC=CC=C4C(=C31)C(=O)NC5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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